4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 866157-07-5
VCID: VC7053675
InChI: InChI=1S/C16H12FN3O3S/c17-12-4-6-15(7-5-12)24(21,22)20-13-2-1-3-14(10-13)23-16-11-18-8-9-19-16/h1-11,20H
SMILES: C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C16H12FN3O3S
Molecular Weight: 345.35

4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide

CAS No.: 866157-07-5

Cat. No.: VC7053675

Molecular Formula: C16H12FN3O3S

Molecular Weight: 345.35

* For research use only. Not for human or veterinary use.

4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide - 866157-07-5

Specification

CAS No. 866157-07-5
Molecular Formula C16H12FN3O3S
Molecular Weight 345.35
IUPAC Name 4-fluoro-N-(3-pyrazin-2-yloxyphenyl)benzenesulfonamide
Standard InChI InChI=1S/C16H12FN3O3S/c17-12-4-6-15(7-5-12)24(21,22)20-13-2-1-3-14(10-13)23-16-11-18-8-9-19-16/h1-11,20H
Standard InChI Key RHNQUKPSFGRUGR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide is systematically named according to IUPAC guidelines as 4-fluoro-N-(3-pyrazin-2-yloxyphenyl)benzenesulfonamide . Its structure comprises:

  • A 4-fluorobenzenesulfonamide moiety, where the sulfonamide group (-SO2_2NH-) is attached to a fluorine-substituted benzene ring.

  • A 3-(pyrazin-2-yloxy)phenyl group, featuring a pyrazine ring connected via an ether linkage to the phenyl ring.

The SMILES notation C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F and InChIKey RHNQUKPSFGRUGR-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.866157-07-5
Molecular FormulaC16H12FN3O3S\text{C}_{16}\text{H}_{12}\text{FN}_3\text{O}_3\text{S}
Molecular Weight345.35 g/mol
IUPAC Name4-fluoro-N-(3-pyrazin-2-yloxyphenyl)benzenesulfonamide
PubChem CID3743061

Synthesis and Preparation

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsProduct
12-Chloropyrazine, 3-aminophenol, K2_2CO3_3, DMF, 80°C3-(2-pyrazinyloxy)aniline
24-Fluorobenzenesulfonyl chloride, pyridine, CH2_2Cl2_2, RT4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide

Purification and Characterization

Post-synthesis, purification likely involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Characterization via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS) would confirm structure and purity .

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Expected peaks include ν(S=O)\nu(\text{S=O}) at ~1150–1350 cm1^{-1}, ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1}, and ν(C-F)\nu(\text{C-F}) at ~1100 cm1^{-1}.

  • 1H NMR^1\text{H NMR} (DMSO-d6_6, 400 MHz):

    • δ 8.3–8.5 ppm (pyrazine H)

    • δ 7.6–7.8 ppm (sulfonamide aromatic H)

    • δ 6.9–7.2 ppm (phenyl ether H)

Biological Activity and Hypothesized Mechanisms

Carbonic Anhydrase Inhibition

While direct studies are lacking, structurally related sulfonamides (e.g., pyrazole-based derivatives) exhibit potent inhibition of human carbonic anhydrase isoforms (hCA II, IX, XII) . The sulfonamide group coordinates the zinc ion in the enzyme’s active site, while the pyrazinyloxy moiety may enhance selectivity for tumor-associated isoforms like hCA IX .

Table 3: Hypothesized Biological Targets

TargetPotential IC50_{50} (nM)Reference Analogs
hCA II~100–500Acetazolamide derivatives
hCA IX~10–100Pyrazole sulfonamides

Antibacterial and Antifungal Activity

Sulfonamides are historically associated with antimicrobial activity. The fluorine atom may augment efficacy against resistant strains by improving pharmacokinetics .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

  • Neurodegenerative Diseases: Sulfonamides modulate ion channels implicated in epilepsy and migraines.

  • Anticancer Applications: hCA IX overexpression in hypoxic tumors warrants investigation .

ADMET Profiling

Systematic studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) are critical to advance this compound toward preclinical trials.

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